CID 78068280
Description
CID 78068280 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database, a resource managed by the National Institutes of Health (NIH) that provides information on the biological activities of small molecules . Compounds with adjacent CIDs (e.g., CID 78068279 or 78068281) often share structural or functional similarities, enabling systematic comparisons in cheminformatics and pharmacological studies .
Properties
Molecular Formula |
C14H26OSi3 |
|---|---|
Molecular Weight |
294.61 g/mol |
InChI |
InChI=1S/C14H26OSi3/c1-14(2,3)18(17(6)7,15-16(4)5)13-11-9-8-10-12-13/h8-12H,1-7H3 |
InChI Key |
GSIMLNBIEKIDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(O[Si](C)C)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78068280 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. This involves the use of large-scale reactors and advanced production techniques. The industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 78068280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
CID 78068280 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, the compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78068280 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of this compound are studied to understand its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Structural Similarities: If this compound belongs to the triterpenoid family (like betulin), it likely shares a rigid pentacyclic scaffold, which correlates with membrane interaction and enzyme inhibition .
Functional Divergence: Unlike bile acids (e.g., CID 6675), which prioritize substrate binding to transporters, triterpenoids (e.g., CID 72326) often exhibit broad-spectrum pharmacological activities via hydrophobic interactions with protein targets .
Analytical Differentiation: Mass spectrometry techniques, such as CID-MS, can distinguish even isomeric compounds (e.g., ginsenosides in ) by unique fragmentation pathways, a method applicable to verifying this compound’s purity and identity .
Methodological Considerations in Compound Comparison
Cheminformatics Approaches
PubChem’s CID system enables rapid cross-referencing of molecular descriptors (e.g., topological polar surface area, logP) and bioactivity data. For example, highlights the use of "exact mass ±5 ppm" and "additional scoring terms" to cluster compounds with similar physicochemical properties, a strategy applicable to grouping this compound with analogs .
Pharmacological Profiling
Studies like and emphasize the importance of in vitro and in vivo assays to validate functional similarities. For instance, betulinic acid (CID 64971) demonstrated cytotoxicity against cancer cell lines, a trait shared by many triterpenoids. Similarly, this compound could be screened against standardized targets (e.g., COX-2 for anti-inflammatory activity) to confirm hypothesized activities .
Limitations and Gaps
The absence of explicit data on this compound in the provided evidence restricts direct comparisons. Future studies should prioritize:
- High-resolution NMR or X-ray crystallography for structural elucidation.
- Target-specific bioassays to quantify potency and selectivity.
- Toxicological screening to assess safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
